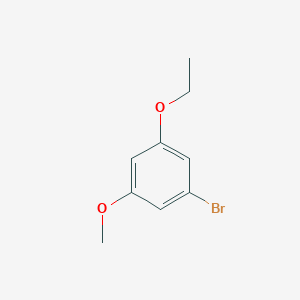

1-Bromo-3-ethoxy-5-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-ethoxy-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-9-5-7(10)4-8(6-9)11-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPDKCJCBFNTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Bromo 3 Ethoxy 5 Methoxybenzene

Retrosynthetic Analysis and Precursor Design Considerations

A retrosynthetic analysis of 1-bromo-3-ethoxy-5-methoxybenzene reveals several potential synthetic pathways. The primary disconnections involve the carbon-bromine bond and the carbon-oxygen bonds of the ether functionalities.

C-Br Disconnection: This approach suggests a direct electrophilic bromination of a precursor, 1-ethoxy-3-methoxybenzene (B1295283). The feasibility of this step hinges on the directing effects of the ethoxy and methoxy (B1213986) groups, which are both activating and ortho, para-directing.

C-O Disconnections: Alternatively, the ether linkages can be disconnected. This leads to two possible Williamson ether synthesis strategies:

Formation of the ethoxy group from a 3-bromo-5-methoxyphenol precursor.

Formation of the methoxy group from a 3-bromo-5-ethoxyphenol precursor.

Sequential Functionalization: A more complex approach involves the sequential introduction of the substituents onto a simpler benzene (B151609) derivative. This could start with a di-substituted benzene, such as 1,3-dibromobenzene or resorcinol, followed by a series of reactions to install the remaining functional groups in the correct positions.

The choice of precursor is dictated by commercial availability, cost, and the efficiency of the subsequent synthetic steps. For instance, 1,3-dimethoxybenzene is a common starting material for similar structures, suggesting that 1-ethoxy-3-methoxybenzene could be a viable, though potentially more complex, precursor to synthesize.

Direct Electrophilic Aromatic Bromination Approaches

The most direct route to this compound is the electrophilic aromatic bromination of 1-ethoxy-3-methoxybenzene. The success of this method is governed by the regioselectivity of the reaction.

Both the ethoxy and methoxy groups are strong activating groups and ortho, para-directors in electrophilic aromatic substitution. organicchemistrytutor.comminia.edu.egchemistrytalk.orgyoutube.comlibretexts.org This is due to the resonance effect, where the lone pairs on the oxygen atoms can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. organicchemistrytutor.comlibretexts.org

In 1-ethoxy-3-methoxybenzene, the positions ortho and para to the ethoxy group are 2, 4, and 6. Similarly, the positions ortho and para to the methoxy group are 2, 4, and 6. Therefore, both groups direct incoming electrophiles to the same positions.

Position 2: This position is sterically hindered due to its location between the two alkoxy groups.

Positions 4 and 6: These positions are equivalent and less sterically hindered, making them the most likely sites for electrophilic attack.

While both ethoxy and methoxy groups are strong activators, their directing strengths are very similar. Any minor difference in their activating ability is unlikely to significantly alter the regiochemical outcome in this symmetrically activated system. Therefore, bromination is expected to occur predominantly at the 4- (or 6-) position.

The choice of brominating agent and reaction conditions is crucial to control the reaction and avoid over-bromination.

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent often used for activated aromatic rings. nih.gov It can be used with a variety of solvents, and the reaction conditions can be tuned to achieve high regioselectivity. For electron-rich aromatic compounds, using N-bromosuccinimide in solvents like DMF can lead to high levels of para-selectivity. youtube.com The reaction is typically carried out at or below room temperature.

Bromine (Br2): Molecular bromine is a more reactive brominating agent and is often used with a Lewis acid catalyst for less activated rings. However, for highly activated systems like 1-ethoxy-3-methoxybenzene, a catalyst may not be necessary, and the reaction can proceed in a solvent like acetic acid. bldpharm.com Care must be taken to control the stoichiometry of bromine to prevent the formation of di- or tri-brominated products.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temperature | Mild, selective, easier to handle | Less reactive than Br2 |

| Bromine (Br2) | Acetic acid or CCl4, often at low temperatures | Highly reactive | Can lead to over-bromination, corrosive |

For the synthesis of this compound, NBS would likely be the preferred reagent due to its milder nature and higher selectivity, which would minimize the formation of unwanted byproducts.

Construction via Pre-functionalized Aromatic Precursors

An alternative to direct bromination is the construction of the target molecule from precursors that already contain some of the required functional groups. This often involves etherification reactions.

The Williamson ether synthesis is a versatile method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.comlearncbse.inresearchgate.net This reaction proceeds via an S_N2 mechanism and is most effective with primary alkyl halides. masterorganicchemistry.comresearchgate.net

Two primary strategies exist for the synthesis of this compound using this method:

Ethylation of 3-bromo-5-methoxyphenol: In this approach, 3-bromo-5-methoxyphenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This is followed by reaction with an ethylating agent such as ethyl iodide or ethyl bromide to form the desired product.

Methylation of 3-bromo-5-ethoxyphenol: Alternatively, 3-bromo-5-ethoxyphenol can be methylated. The phenol is first converted to its phenoxide and then treated with a methylating agent like methyl iodide or dimethyl sulfate.

| Precursor | Reagents | Product |

| 3-bromo-5-methoxyphenol | 1. Base (e.g., NaH, K2CO3) 2. Ethyl halide (e.g., EtI, EtBr) | This compound |

| 3-bromo-5-ethoxyphenol | 1. Base (e.g., NaH, K2CO3) 2. Methyl halide (e.g., MeI, DMS) | This compound |

The choice between these two routes may depend on the availability and cost of the starting phenols.

A multi-step synthesis can also be devised, starting from more readily available precursors. One possible route begins with 1,3-dibromo-5-methoxybenzene. A nucleophilic aromatic substitution could potentially be used to replace one of the bromine atoms with an ethoxy group, though this typically requires harsh conditions or copper catalysis (Ullmann condensation).

A more plausible sequence could start from 3,5-dihydroxybenzoic acid. The synthetic steps could involve:

Selective mono-etherification of one of the hydroxyl groups.

Bromination at the position between the hydroxyl and ether groups.

Decarboxylation.

Etherification of the remaining hydroxyl group.

The order of these steps would need to be carefully planned to ensure the correct regiochemical outcome at each stage. For instance, bromination would likely be performed after the introduction of the first ether group to take advantage of its directing effect.

Comparative Analysis of Synthetic Routes: Efficiency, Yield Optimization, and Sustainability Aspects

Route 1: Selective Ethylation followed by Bromination

This pathway begins with a commercially available precursor, 3-methoxyphenol. The first step is a Williamson ether synthesis to introduce the ethoxy group, followed by an electrophilic aromatic bromination.

Step 1: Synthesis of 1-Ethoxy-3-methoxybenzene. In a typical Williamson ether synthesis, 3-methoxyphenol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an ethylating agent, typically ethyl iodide or ethyl bromide, via an SN2 reaction to yield 1-ethoxy-3-methoxybenzene. masterorganicchemistry.comyoutube.comyoutube.com Laboratory yields for Williamson ether syntheses generally range from 50% to 95%. wikipedia.org To optimize the yield, conditions must be carefully controlled to favor the SN2 pathway and minimize potential side reactions like elimination, especially if secondary alkyl halides are used. masterorganicchemistry.com

Route 2: Bromination followed by Ethylation

This alternative approach begins with the bromination of 3-methoxyphenol, followed by the introduction of the ethoxy group.

Step 2: Ethylation of 5-Bromo-3-methoxyphenol. The isolated 5-bromo-3-methoxyphenol can then be ethylated using a Williamson ether synthesis, as described in Route 1. The reaction would involve deprotonation of the phenolic hydroxyl group with a base, followed by reaction with an ethyl halide to furnish this compound.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Feature | Route 1: Ethylation then Bromination | Route 2: Bromination then Ethylation |

| Starting Material | 3-Methoxyphenol | 3-Methoxyphenol |

| Number of Steps | 2 | 2 |

| Key Reactions | Williamson Ether Synthesis, Electrophilic Aromatic Bromination | Electrophilic Aromatic Bromination, Williamson Ether Synthesis |

| Potential Yield | Moderate to Good (Williamson ether synthesis typically has good yields, but the final bromination step may produce a mixture of isomers requiring purification, which can lower the overall yield). | Low to Moderate (The initial bromination step is likely to produce a complex mixture of isomers, making the isolation of the desired intermediate difficult and lowering the overall yield). |

| Efficiency | Potentially higher due to a more predictable first step. The challenge lies in the separation of isomers in the second step. | Lower due to poor regioselectivity in the first bromination step, leading to significant waste and difficult purification. |

| Sustainability Aspects | The use of ethyl halides and solvents in the Williamson synthesis and brominating agents are key considerations. Greener alternatives can be explored. | Similar sustainability concerns as Route 1, with the added issue of significant byproduct formation in the first step, leading to lower atom economy. |

Yield Optimization and Sustainability

For both routes, yield optimization would involve a careful selection of reagents, catalysts, and reaction conditions. For the Williamson ether synthesis, the use of phase-transfer catalysts can improve the reaction rate and yield. wikipedia.org Microwave-assisted synthesis has also been shown to be a rapid and high-yielding method for ether formation, often with reduced side products. hakon-art.comthieme-connect.com

From a sustainability perspective, Route 1 appears more favorable due to the potentially cleaner first step. The major challenge in both routes is the control of regioselectivity during the bromination step. Developing a more selective bromination method would significantly improve the efficiency and sustainability of the synthesis.

Green Chemistry Principles in the Synthesis of Aryl Bromides

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sigmaaldrich.com In the context of synthesizing aryl bromides, including this compound, several green chemistry principles can be applied to enhance sustainability.

Use of Safer Solvents and Reagents: Traditional bromination often uses hazardous reagents like elemental bromine and chlorinated solvents. Green chemistry encourages the use of safer alternatives. N-bromosuccinimide (NBS) is a solid and therefore easier to handle than liquid bromine. researchgate.netcambridgescholars.com Another approach is the in-situ generation of bromine from less hazardous sources like hydrobromic acid or a bromide salt with an oxidizing agent such as hydrogen peroxide, which can minimize the risks associated with the transport and storage of molecular bromine. nih.gov The choice of solvent is also critical. Greener solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and bio-based ethanol are viable alternatives to more hazardous solvents like dichloromethane or carbon tetrachloride. sigmaaldrich.commerckmillipore.comwikipedia.orgsigmaaldrich.com Solvent-free reaction conditions, where possible, offer a significant environmental advantage. researchgate.net

Energy Efficiency: Many organic reactions, including ether synthesis and bromination, can be accelerated using alternative energy sources like microwave irradiation. Microwave-assisted synthesis often leads to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. hakon-art.comthieme-connect.com

Atom Economy and Waste Reduction: The principle of atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product. Reactions that produce significant amounts of byproducts have low atom economy. In the proposed syntheses of this compound, the lack of high regioselectivity in the bromination step leads to the formation of unwanted isomers, thus reducing the atom economy. The development of highly selective catalytic methods for bromination is a key area of research to improve the sustainability of these processes. researchgate.net Using catalytic amounts of a reusable catalyst, such as certain zeolites, can enhance para-selectivity in the bromination of some aromatic compounds. researchgate.net

Use of Renewable Feedstocks: While the proposed syntheses start from petroleum-derived 3-methoxyphenol, a broader green chemistry perspective would involve exploring pathways from renewable feedstocks. For instance, some phenolic compounds can be derived from lignin, a major component of biomass.

By integrating these green chemistry principles, the synthesis of this compound and other aryl bromides can be made safer, more efficient, and more environmentally sustainable.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 1-Bromo-3-ethoxy-5-methoxybenzene in solution.

The ¹H NMR spectrum is used to identify the distinct proton environments in the molecule. For this compound, the substitution pattern on the benzene (B151609) ring (1,3,5-substitution) dictates a specific set of signals for the aromatic protons. Due to the molecule's symmetry, the protons at positions 4 and 6 are chemically equivalent, as are the protons at position 2. However, the bromine, ethoxy, and methoxy (B1213986) groups create a unique electronic environment for each aromatic proton.

The aromatic region is expected to show three distinct signals, each integrating to one proton. The proton at C2, situated between the two alkoxy groups, would likely appear as a triplet (or a finely split singlet). The protons at C4 and C6, being adjacent to the bromine and an alkoxy group, would also present as distinct signals, likely triplets, due to coupling with their two neighbors (the proton at C2 and each other, although the meta-coupling is small).

The ethoxy group will produce a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the two methylene protons. The methoxy group will appear as a sharp singlet, as its protons have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (C2-H) | 6.6 - 6.8 | t | ~2.0 - 2.5 |

| Ar-H (C4-H) | 6.9 - 7.1 | t | ~2.0 - 2.5 |

| Ar-H (C6-H) | 6.7 - 6.9 | t | ~2.0 - 2.5 |

| OCH₂CH₃ | 3.9 - 4.1 | q | ~7.0 |

| OCH₃ | 3.7 - 3.9 | s | N/A |

| OCH₂CH₃ | 1.3 - 1.5 | t | ~7.0 |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbon atoms directly bonded to the electronegative oxygen atoms (C3 and C5) will be significantly downfield-shifted. The carbon atom bonded to the bromine (C1) will also appear in the aromatic region but at a relatively upfield position compared to the oxygen-substituted carbons. The remaining aromatic carbons (C2, C4, C6) will resonate at positions typical for substituted benzene rings. The aliphatic carbons of the ethoxy and methoxy groups will appear in the upfield region of the spectrum. Data from the similar compound 1-Bromo-3,5-dimethoxybenzene (B32327) shows signals for the methoxy carbons around 56 ppm and aromatic carbons from approximately 95 to 160 ppm. spectrabase.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-Br) | 120 - 125 |

| C2 | 100 - 105 |

| C3 (-OEt) | 158 - 162 |

| C4 | 110 - 115 |

| C5 (-OMe) | 159 - 163 |

| C6 | 105 - 110 |

| OCH₂CH₃ | 63 - 66 |

| OCH₃ | 55 - 58 |

| OCH₂CH₃ | 14 - 16 |

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are spin-spin coupled. Key expected correlations include the coupling between the methylene and methyl protons of the ethoxy group, and weak meta-couplings between the aromatic protons (C2-H with C4-H and C6-H; C4-H with C6-H).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It would definitively link each aromatic proton signal to its corresponding carbon signal (C2-H to C2, C4-H to C4, C6-H to C6) and the aliphatic protons to their carbons (OCH₂ to its carbon, CH₃ of ethoxy to its carbon, and OCH₃ to its carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is crucial for piecing together the molecular skeleton. Expected key correlations would include:

The methoxy protons (OCH₃) to the aromatic carbons C5, C4, and C6.

The ethoxy methylene protons (OCH₂) to the aromatic carbon C3 and the ethoxy methyl carbon.

The aromatic protons to adjacent and geminal carbons, confirming the substitution pattern. For instance, the proton at C2 would show correlations to carbons C1, C3, C4, and C6.

The ethoxy and methoxy groups are not static; they rotate around the C-O bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, variable-temperature NMR studies could potentially be used to study the rotational barriers. By lowering the temperature, the rotation can be slowed, which may lead to broadening and eventual splitting of the signals for the alkoxy groups and adjacent aromatic protons if distinct, stable conformers are populated. This would allow for the calculation of the energy barrier to rotation, providing insight into the molecule's conformational dynamics.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

HRMS provides an extremely accurate mass measurement, which is used to determine the elemental formula of the parent ion. For this compound (C₉H₁₁BrO₂), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The calculated monoisotopic mass of C₉H₁₁⁷⁹BrO₂ is 230.0000 Da. An HRMS measurement confirming this value would provide unambiguous evidence for the elemental composition.

The fragmentation pathways in mass spectrometry would likely involve the following steps:

Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion to form a stable oxonium ion.

Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.

Cleavage of the ether bonds, potentially leading to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or acetaldehyde (B116499) (CH₃CHO, 44 Da).

Loss of the bromine atom (79/81 Da).

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that identify the vibrational modes of the functional groups within the molecule.

The FTIR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Just above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹ (from the ethoxy and methoxy groups).

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

Asymmetric and Symmetric C-O-C stretching: Strong bands in the 1050-1250 cm⁻¹ region, characteristic of aryl-alkyl ethers.

Aromatic C-H out-of-plane bending: Bands in the 650-900 cm⁻¹ region, which can be indicative of the 1,3,5-substitution pattern.

C-Br stretching: A weaker band in the 500-650 cm⁻¹ region.

Raman spectroscopy would also detect these vibrations, but with different relative intensities. For example, the symmetric aromatic ring breathing modes and C-Br stretching are often stronger and more easily observed in the Raman spectrum compared to the FTIR spectrum.

Identification of Characteristic Functional Group Vibrations

The key functional groups in this compound are the benzene ring, the methoxy group (-OCH₃), the ethoxy group (-OCH₂CH₃), and the carbon-bromine bond (C-Br). The expected vibrational frequencies for these groups are detailed below.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methoxy and ethoxy groups contain saturated C-H bonds. Their asymmetric and symmetric stretching vibrations are expected in the 2980-2850 cm⁻¹ range. For instance, in a related molecule, the asymmetric and symmetric stretching vibrations of the methyl groups are observed between 3029-2896 cm⁻¹. scielo.org.za

C-O Stretching: The C-O stretching vibrations of the aryl ether linkages (Ar-O-CH₃ and Ar-O-CH₂-) are strong and typically appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. In 3-bromoanisole (B1666278), these bands are prominent and their positions are well-documented. nih.govchemicalbook.com

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Benzene Ring Vibrations: The characteristic in-plane and out-of-plane bending vibrations of the C-H bonds and the ring stretching vibrations (C=C) would further confirm the substituted benzene structure. The out-of-plane bending vibrations are particularly informative about the substitution pattern. For a 1,3,5-trisubstituted benzene, specific patterns of absorption are expected in the 900-690 cm⁻¹ region.

A summary of the predicted characteristic IR and Raman active vibrations for this compound, based on data from 3-bromoanisole and general spectroscopic principles, is presented in Table 1. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Asymmetric Aliphatic C-H Stretch | ~2975 | -OCH₂CH₃, -OCH₃ |

| Symmetric Aliphatic C-H Stretch | ~2870 | -OCH₂CH₃, -OCH₃ |

| Asymmetric Ar-O-C Stretch | 1275 - 1200 | Aryl Ether |

| Symmetric Ar-O-C Stretch | 1075 - 1020 | Aryl Ether |

| C-Br Stretch | 600 - 500 | Bromo-substituent |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Benzene Ring |

| Aromatic C-H Out-of-Plane Bend | 900 - 690 | Benzene Ring |

| Data is estimated based on the analysis of 3-bromoanisole and general spectroscopic data. |

Insights into Molecular Symmetry and Intermolecular Interactions

Spectroscopic studies on similar molecules, such as substituted benzaldehydes, have shown that intermolecular interactions, like C-H···O hydrogen bonds, can influence the vibrational dynamics in the solid state. nih.gov For this compound, the presence of ether oxygen atoms and the bromine atom could facilitate such weak intermolecular interactions, potentially affecting the crystal packing and causing subtle shifts in the vibrational frequencies of the involved functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzene ring in this compound is the primary chromophore.

The UV spectrum of benzene exhibits characteristic π→π* transitions. The primary bands (E-bands) appear around 184 nm and 204 nm, and the weaker, fine-structured secondary band (B-band) appears around 256 nm. spcmc.ac.in Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.

The methoxy and ethoxy groups are auxochromes, which are electron-donating groups. Their lone pair of electrons on the oxygen atoms can interact with the π-system of the benzene ring through resonance, leading to a bathochromic shift (red shift) of the absorption maxima. The bromine atom, being a halogen, has a dual effect: its electron-withdrawing inductive effect and its electron-donating resonance effect. The net result is typically a bathochromic shift.

For this compound, the cumulative effect of the two alkoxy groups and the bromine atom is expected to shift the B-band to longer wavelengths compared to unsubstituted benzene. In anisole (B1667542) (methoxybenzene), the B-band is shifted to around 269 nm. spcmc.ac.in A similar, and likely slightly larger, shift would be anticipated for the title compound due to the additional ethoxy and bromo substituents.

The expected UV absorption maxima for this compound are summarized in Table 2, based on the effects observed for substituted benzenes. spcmc.ac.innist.gov

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

| E₂-band | ~220 - 240 | Substituted Benzene |

| B-band | ~270 - 290 | Substituted Benzene |

| Data is estimated based on general principles of UV-Vis spectroscopy for substituted benzenes. |

X-Ray Crystallography for Solid-State Structural Determination (if suitable crystalline forms are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound.

As of the current literature survey, no public crystallographic data for this compound is available. To perform this analysis, a suitable single crystal of the compound would need to be grown and subjected to X-ray diffraction analysis.

Should such data become available, it would be possible to:

Precisely measure the C-Br, C-O, and C-C bond lengths and the bond angles within the benzene ring and the ether functionalities.

Determine the dihedral angles between the plane of the benzene ring and the substituents, revealing any steric hindrance.

Analyze the crystal packing to identify any significant intermolecular interactions, such as halogen bonding (Br···O or Br···π) or weak C-H···O hydrogen bonds, which could influence the solid-state properties of the compound. Studies on other bromo-derivatives have revealed the importance of such interactions in their crystal structures. mdpi.comrsc.org

Reactivity Profiles and Transformative Organic Chemistry of 1 Bromo 3 Ethoxy 5 Methoxybenzene

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine (C-Br) bond in 1-Bromo-3-ethoxy-5-methoxybenzene is the primary site of reactivity for numerous palladium, nickel, and copper-catalyzed cross-coupling reactions. The general mechanism for these transformations, particularly those catalyzed by palladium, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of the aromatic ring, due to the meta-directing ethoxy and methoxy (B1213986) groups, influences the rate and efficiency of the initial oxidative addition step, where the metal catalyst inserts into the C-Br bond.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and high functional group tolerance. google.comdiva-portal.org This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. google.comdiva-portal.org For this compound, a Suzuki-Miyaura coupling would yield substituted biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science.

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. The resulting arylpalladium(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the boronic acid with the base. The final step, reductive elimination, expels the newly formed biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. While specific examples with this compound are not prevalent in the literature, the coupling of the structurally similar 1-bromo-3,5-dimethoxybenzene (B32327) is well-documented, proceeding with high efficiency. This suggests that this compound would be an excellent substrate for this transformation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Details |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid | Arylboronic acids (e.g., Phenylboronic acid), Heteroarylboronic acids |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | SPhos, XPhos, P(t-Bu)₃ (if not using a pre-formed catalyst complex) |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, MeOH |

| Temperature | Room Temperature to 100 °C |

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new C-C bond. This reaction is typically catalyzed by a palladium complex in the presence of a base. The reaction of this compound with various alkenes, such as acrylates or styrenes, would lead to the formation of valuable cinnamate (B1238496) or stilbene (B7821643) derivatives.

The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide. The resulting arylpalladium(II) species then coordinates to the alkene (migratory insertion), followed by a β-hydride elimination step to release the final product and a hydridopalladium complex. The base regenerates the active Pd(0) catalyst from this complex. The regioselectivity of the migratory insertion and the stereoselectivity of the final product are key considerations in this reaction. For many substrates, the reaction proceeds with high selectivity for the trans isomer.

Table 2: Representative Conditions for Mizoroki-Heck Reaction

| Parameter | Details |

|---|---|

| Aryl Halide | This compound |

| Alkenic Partner | Styrene, n-Butyl acrylate, Methyl methacrylate |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, K₂CO₃, DIPEA |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 80 - 140 °C |

The Sonogashira coupling is a powerful method for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for conjugated materials. The reaction couples a terminal alkyne with an aryl or vinyl halide. google.com It is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. google.com

The catalytic cycle is thought to involve two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. This intermediate is formed in the copper cycle by the reaction of the terminal alkyne with the copper(I) salt and base. Reductive elimination from the arylpalladium(II) acetylide complex yields the final product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed and are often preferred to avoid issues with copper contamination.

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Details |

|---|---|

| Aryl Halide | This compound |

| Alkynic Partner | Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI (typically 1-5 mol%) |

| Base | Et₃N, Piperidine, DIPA |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

The Buchwald-Hartwig amination has become a premier method for constructing C-N bonds by coupling aryl halides with a wide variety of nitrogen nucleophiles. This palladium-catalyzed reaction is crucial for the synthesis of anilines, which are ubiquitous in pharmaceuticals. The reaction of this compound with primary or secondary amines would provide access to a range of 3-ethoxy-5-methoxyaniline (B13279102) derivatives.

The mechanism follows the general cross-coupling pathway. After oxidative addition of the palladium catalyst to the aryl bromide, coordination of the amine and subsequent deprotonation by the base forms a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst. The choice of ligand and base is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. The coupling of the related 1-bromo-3-methoxy-5-nitrobenzene (B101961) with various amines demonstrates the feasibility of this transformation on similarly substituted rings.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Details |

|---|---|

| Aryl Halide | This compound |

| Amine | Primary amines (e.g., Aniline), Secondary amines (e.g., Morpholine), Amides |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos, RuPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80 - 110 °C |

The Kumada and Negishi couplings are powerful C-C bond-forming reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively. These reactions are catalyzed by either nickel or palladium complexes.

In a Kumada coupling, this compound would react with a Grignard reagent (e.g., Phenylmagnesium bromide) to form a biaryl product. Alternatively, the aryl bromide can first be converted into its corresponding Grignard reagent, 3-ethoxy-5-methoxyphenylmagnesium bromide, which can then be coupled with another organic halide.

The Negishi coupling offers greater functional group tolerance compared to the Kumada coupling due to the less basic nature of organozinc reagents. The reaction involves the coupling of an organozinc compound with an organic halide. For this substrate, one would typically first prepare the organozinc reagent from this compound, for example, via lithium-halogen exchange followed by transmetalation with zinc chloride, before coupling it with another electrophile in the presence of a palladium catalyst.

Table 5: Representative Conditions for Kumada and Negishi Couplings

| Reaction | Parameter | Details |

|---|---|---|

| Kumada | Coupling Partner | Grignard Reagents (e.g., Alkyl-MgBr, Aryl-MgBr) |

| Catalyst | Ni(dppp)Cl₂, Pd(PPh₃)₄ | |

| Solvent | THF, Diethyl ether | |

| Temperature | 0 °C to Reflux | |

| Negishi | Coupling Partner | Organozinc Reagents (e.g., Alkyl-ZnCl, Aryl-ZnCl) |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | |

| Solvent | THF, DMF |

The formation of diaryl ethers and aryl alkyl ethers can be achieved through copper-catalyzed C-O coupling reactions, often referred to as Ullmann or Buchwald-type etherifications. These reactions provide an alternative to palladium-catalyzed methods for constructing ether linkages. Coupling this compound with various alcohols, phenols, or diols would yield a diverse range of ether products.

The classic Ullmann condensation requires harsh conditions (high temperatures and stoichiometric copper), but modern methods utilize catalytic amounts of a copper salt with a suitable ligand. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl bromide. The choice of ligand, often a phenanthroline or a diamine derivative, is crucial for facilitating the reaction under milder conditions.

Table 6: Representative Conditions for Copper-Catalyzed C-O Coupling

| Parameter | Details |

|---|---|

| Aryl Halide | This compound |

| Oxygen Nucleophile | Phenols, Aliphatic alcohols, Diols |

| Catalyst | CuI, CuCl, Cu₂O |

| Ligand | 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, Pyridine, or neat alcohol |

| Temperature | 100 - 180 °C |

Nucleophilic Aromatic Substitution (SNAr) Potential on the Brominated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The viability of this reaction is largely dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

In the case of this compound, the benzene (B151609) ring is substituted with two electron-donating groups (ethoxy and methoxy) and a halogen (bromine). The ethoxy and methoxy groups, through their resonance effect, increase the electron density of the aromatic ring, making it nucleophilic in nature. This inherent electron-rich character deactivates the ring towards attack by nucleophiles. The bromine atom, while inductively withdrawing, is a weak deactivator compared to the powerful activating effects of the two alkoxy groups. Consequently, the aromatic ring of this compound is considered non-activated for SNAr reactions under standard conditions. Attempts to displace the bromide with common nucleophiles such as alkoxides, amides, or cyanides would likely be unsuccessful or require exceedingly harsh reaction conditions that could lead to decomposition or alternative reaction pathways like benzyne (B1209423) formation.

Generation of Organometallic Reagents: Grignard Reagents and Organolithium Compounds

The presence of a carbon-bromine bond in this compound allows for the facile generation of valuable organometallic reagents, which are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is expected to produce the corresponding Grignard reagent, (3-ethoxy-5-methoxyphenyl)magnesium bromide. This transformation inverts the polarity at the carbon atom bonded to the halogen, converting it from an electrophilic site to a strongly nucleophilic and basic one.

Organolithium Compounds: Alternatively, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF or hexane, would lead to lithium-halogen exchange, yielding (3-ethoxy-5-methoxyphenyl)lithium. This organolithium species is generally more reactive than its Grignard counterpart.

These organometallic intermediates are highly versatile and can be used in a wide array of subsequent reactions, including:

Reaction with carbonyl compounds: Addition to aldehydes, ketones, and esters to form secondary alcohols, tertiary alcohols, and ketones, respectively.

Carboxylation: Reaction with carbon dioxide to yield 3-ethoxy-5-methoxybenzoic acid.

Coupling reactions: Participation in transition-metal-catalyzed cross-coupling reactions.

| Reagent Type | Typical Reagents | Expected Product |

| Grignard Reagent | Mg, THF | (3-ethoxy-5-methoxyphenyl)magnesium bromide |

| Organolithium Compound | n-BuLi, THF, -78 °C | (3-ethoxy-5-methoxyphenyl)lithium |

Electrophilic Aromatic Substitution (EAS) Reactivity on the Ethoxy/Methoxy-Substituted Ring

In stark contrast to its inertness towards SNAr, the electron-rich nature of the this compound ring makes it highly activated for electrophilic aromatic substitution (EAS). The ethoxy and methoxy groups are strong activating groups and are ortho, para-directors. In this molecule, the positions ortho and para to the ethoxy group are positions 2, 4, and 6. Similarly, for the methoxy group, these are positions 2, 4, and 6. The bromine atom is a deactivating group but is also an ortho, para-director.

The directing effects of the three substituents must be considered to predict the regioselectivity of EAS reactions. The two alkoxy groups strongly activate the positions ortho and para to them. The position C4 is para to the ethoxy group and ortho to the methoxy group, and the position C2 is ortho to the ethoxy group and ortho to the methoxy group. The position C6 is ortho to the methoxy group and ortho to the ethoxy group. Steric hindrance from the existing substituents will also play a crucial role in determining the site of electrophilic attack. The positions C2 and C6 are sterically more hindered than C4. Therefore, electrophilic attack is most likely to occur at the C4 position, which is electronically activated and sterically accessible.

Nitration: Reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group onto the ring, predominantly at the C4 position, to yield 1-bromo-5-ethoxy-2-nitro-3-methoxybenzene.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, likely at the C4 position, to give 4-bromo-2-ethoxy-6-methoxybenzenesulfonic acid.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-bromo-5-ethoxy-2-nitro-3-methoxybenzene |

| Sulfonation | H₂SO₄, SO₃ | 4-bromo-2-ethoxy-6-methoxybenzenesulfonic acid |

Derivatization Strategies and Selective Functional Group Transformations

Modifications of the Ether Linkages

The ethoxy and methoxy groups are generally stable ether linkages. However, they can be cleaved under specific, often harsh, conditions. The most common reagent for the cleavage of aryl ethers is boron tribromide (BBr₃). Treatment of this compound with BBr₃ would likely lead to the cleavage of both ether groups to afford the corresponding diol, 5-bromo-benzene-1,3-diol. Selective cleavage of one ether over the other is challenging but might be achievable under carefully controlled conditions, potentially favoring the cleavage of the methoxy group due to its slightly higher reactivity.

Oxidation or Reduction Reactions (if applicable to specific functional groups)

The functional groups present in this compound—a bromo group and two ether linkages on an aromatic ring—are generally robust and not susceptible to oxidation or reduction under standard conditions. The benzene ring itself is resistant to oxidation except under very harsh conditions that would likely destroy the molecule. Similarly, the C-Br and ether C-O bonds are not readily reduced by common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

However, if the molecule were to be functionalized with other groups, such as a nitro group via EAS, then selective reduction of that group would be a key transformation. For example, a nitro group introduced at the C4 position could be selectively reduced to an amino group using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, providing a route to substituted anilines.

Mechanistic Investigations of Key Reaction Pathways

Grignard Reagent Formation: The formation of the Grignard reagent is believed to proceed via a single-electron transfer (SET) mechanism from the magnesium surface to the aryl bromide, leading to a radical anion which then collapses to form an aryl radical and a bromide anion. The aryl radical then reacts with Mg(I) to form the organomagnesium species.

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS reactions such as nitration and sulfonation involves the initial generation of a strong electrophile (e.g., NO₂⁺ or SO₃). The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. The regioselectivity is determined by the stability of the intermediate arenium ion, which is greatest when the positive charge can be delocalized onto the oxygen atoms of the alkoxy groups.

Ether Cleavage with BBr₃: The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the ether, followed by nucleophilic attack of a bromide ion on the alkyl group, leading to the cleavage of the C-O bond and formation of an alkoxy-dibromoborane, which is subsequently hydrolyzed to the phenol.

In-depth Theoretical and Computational Analysis of this compound Currently Unavailable in Published Literature

While computational chemistry is a powerful tool for characterizing novel compounds, it appears that this compound has not yet been the focus of such in-depth studies. This includes a lack of available data on:

Quantum Chemical Calculations: No specific Density Functional Theory (DFT) or ab initio studies were found that detail the optimized molecular conformations, energetic analyses, or electronic properties of this compound.

Frontier Molecular Orbital (FMO) Analysis: Consequently, there is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting the compound's reactivity.

Charge Distribution and Electrostatic Potential: Maps of the electrostatic potential and detailed analyses of charge distribution, which provide insight into the molecule's reactive sites, have not been published.

Reaction Pathway Modeling: Theoretical models of reaction pathways and transition state analyses for synthetic transformations involving this compound are not present in the current body of scientific literature.

Spectroscopic Parameter Prediction: There are no published theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies, or UV-Vis absorption maxima.

Non-Covalent Interaction Analysis: Detailed computational studies on the non-covalent interactions and intermolecular forces that govern the supramolecular chemistry of this compound are also absent.

Although general computational methodologies for similar substituted aromatic compounds exist, the specific application and detailed results for this compound remain uninvestigated in the available scientific literature. Therefore, the generation of a detailed article with specific research findings and data tables on its theoretical and computational aspects is not possible at this time. Further experimental and computational research is required to elucidate these properties.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics simulations of related aromatic compounds, such as anisole (B1667542) derivatives, have demonstrated the utility of this method in characterizing the motion and orientation of alkoxy groups. researchgate.net For 1-bromo-3-ethoxy-5-methoxybenzene, a key research question would be to determine the preferential orientations of the ethoxy and methoxy (B1213986) groups relative to the benzene (B151609) ring and to each other. The rotation around the C-O bonds of these groups leads to a variety of possible conformers, each with a specific energy level.

The conformational space of substituted aromatic ethers is influenced by a delicate balance of steric and electronic effects. The bromo, ethoxy, and methoxy groups on the benzene ring of this compound will exert electronic effects (inductive and resonance) that can influence the rotational barriers of the alkoxy groups. Furthermore, steric hindrance between the substituents and with the hydrogen atoms on the ring will play a significant role in determining the most stable conformations.

A typical molecular dynamics simulation protocol for this compound would involve several key steps. Initially, a force field, which is a set of parameters describing the potential energy of the system, would be assigned to the molecule. The system would then be placed in a simulation box, often with a solvent to mimic solution conditions, and subjected to energy minimization to remove any unfavorable starting conformations. Following minimization, the system is gradually heated to the desired temperature and then allowed to evolve over time, with the trajectories of all atoms being calculated by integrating Newton's laws of motion. Analysis of these trajectories can reveal the conformational preferences and dynamic properties of the molecule.

The results from such simulations could be presented in various forms. For instance, the dihedral angles defining the orientation of the ethoxy and methoxy groups could be monitored over time to identify the most populated conformational states. The relative energies of these conformers could also be calculated to determine their stability.

To illustrate the type of data that could be generated from a molecular dynamics simulation of this compound, a hypothetical data table is presented below. This table outlines the primary dihedral angles that would be analyzed and the potential distribution of conformers that might be observed.

Table 1: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation

| Dihedral Angle | Definition | Predicted Stable Conformer(s) (°) | Population (%) |

| ω1 (C2-C3-O-C) | Rotation of the ethoxy group | 0 (syn-periplanar), 180 (anti-periplanar) | 60, 40 |

| ω2 (C4-C5-O-C) | Rotation of the methoxy group | 0 (syn-periplanar), 180 (anti-periplanar) | 75, 25 |

| τ (C-O-C-C) | Rotation within the ethyl group | -60 (gauche), 180 (anti), 60 (gauche) | 30, 50, 20 |

*These values are hypothetical and for illustrative purposes only. Actual values would be derived from the analysis of simulation trajectories.

The exploration of the conformational space of this compound through molecular dynamics simulations would provide a foundational understanding of its molecular behavior. This knowledge is essential for rationalizing its macroscopic properties and for guiding the design of new molecules with specific functions in fields such as medicinal chemistry and materials science.

Applications in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Functional Organic Materials

The specific arrangement of the bromo, ethoxy, and methoxy (B1213986) groups on the benzene (B151609) ring makes 1-Bromo-3-ethoxy-5-methoxybenzene a valuable precursor for creating sophisticated organic materials with tailored electronic and photophysical properties.

Monomer for Conjugated Polymers (e.g., Poly(phenylene) and related systems)

While direct polymerization of this compound into homopolymers is not extensively documented, its structure is emblematic of monomers used in cross-coupling reactions to form conjugated polymers. Aryl bromides of this nature are classic substrates for polymerization methods such as Suzuki, Stille, and Heck cross-coupling reactions. These reactions would typically involve coupling with a diboronic acid or ester, a distannane, or a divinyl-functionalized molecule to build a poly(phenylene) or poly(phenylene vinylene) backbone. The ethoxy and methoxy groups would serve to increase the polymer's solubility and influence the electronic properties of the resulting material, such as its band gap and charge transport characteristics.

Building Block for Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

The core structure of this compound is a component of more complex molecules utilized in organic electronics. The development of novel materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) often involves the synthesis of molecules with precisely controlled electronic properties. For instance, the strategic placement of alkoxy groups on an aromatic core can enhance the performance of materials in OPVs. While this specific compound may act as a starting material, it is the resulting, more complex molecules that are typically incorporated as the active components in such devices. The development of simple, cost-effective third components is a strategy to improve the power conversion efficiency of OPVs. rsc.org

Intermediate in the Multistep Synthesis of Complex Organic Molecules (Non-Pharmaceutical/Biological Focus)

The reactivity of the bromine atom, combined with the directing effects of the alkoxy groups, makes this compound a useful intermediate in the synthesis of intricate non-biological molecules.

Access to Complex Aromatic Frameworks

This compound is a valuable starting point for creating larger, multi-ring aromatic structures. Through reactions like the Suzuki or Sonogashira cross-coupling, the bromine atom can be replaced with aryl, or alkynyl groups, respectively. This allows for the construction of complex frameworks such as oligo- or poly-arylenes. For example, similar brominated aromatic compounds are used in the synthesis of 1,3,5-trisubstituted benzenes, which can serve as molecular glassformers.

Synthesis of Densely Functionalized Compounds

The presence of three different functional groups on the benzene ring allows for sequential and selective chemical modifications. The bromine atom can be transformed into other functional groups through halogen-metal exchange followed by quenching with an electrophile, or through various coupling reactions. The alkoxy groups can also be cleaved to yield hydroxyl groups, which can then be further functionalized. This step-wise approach enables the synthesis of highly substituted and complex molecules with a high degree of control over the final structure.

Role in Supramolecular Chemistry and Host-Guest Systems (e.g., as a binding motif)

While specific research on this compound in supramolecular chemistry is not prominent, its structural features suggest potential applications. The electron-rich aromatic ring, due to the methoxy and ethoxy groups, can participate in π-π stacking interactions, which are a cornerstone of supramolecular assembly. Furthermore, the oxygen atoms of the alkoxy groups can act as hydrogen bond acceptors. These non-covalent interactions could allow the molecule to function as a guest that binds within the cavity of a larger host molecule, or to be incorporated into larger supramolecular structures such as metal-organic frameworks or self-assembled capsules.

Catalytic Applications as a Ligand Component or Scaffold in Metal-Organic Frameworks

The molecular architecture of this compound makes it a promising candidate for designing specialized ligands for catalysis and as a structural component in metal-organic frameworks (MOFs). The presence of the bromine atom is particularly advantageous, as it serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. patsnap.com These reactions allow for the straightforward attachment of other organic moieties, enabling the synthesis of complex, multidentate ligands.

The ethoxy and methoxy groups, with their oxygen atoms, can act as effective coordination sites for a wide range of metal ions. This dual functionality—a reactive handle for ligand elaboration and built-in coordinating atoms—positions this compound as a versatile building block. In the context of catalysis, ligands derived from this compound could be used to create catalysts for a variety of organic transformations, including dimerizations and oligomerizations of alkenes. mdpi.com

In the realm of Metal-Organic Frameworks, the geometry and electronic properties of the organic linker are crucial in determining the final structure and properties of the MOF. dntb.gov.uatu-dortmund.de Alkoxy-functionalized linkers, for instance, have been shown to influence the responsive behavior of MOFs. tu-dortmund.de By modifying this compound through its bromo substituent, it is possible to create tritopic or other polytopic linkers suitable for MOF construction. dntb.gov.ua The resulting MOFs could exhibit interesting properties for gas storage, separation, or heterogeneous catalysis. nih.govresearchgate.net

It is important to note that while the functional groups of this compound suggest these applications, specific research detailing its use as a ligand or in MOFs is not yet prevalent. The following table outlines the potential for this compound in these applications based on its chemical characteristics.

| Potential Application Area | Relevant Structural Feature | Potential Interacting Metals/Moieties | Anticipated Function |

| Catalyst Ligand Synthesis | Bromine atom | Palladium, Copper, Nickel catalysts | Enables cross-coupling to form polydentate ligands. |

| Ethoxy and Methoxy groups | Transition metals (e.g., Rh, Ir, Ru) | Act as coordinating sites to stabilize the metal center. | |

| Metal-Organic Frameworks | Benzene ring scaffold | Zinc, Copper, Cobalt, Nickel ions | Forms the structural backbone of the framework. researchgate.net |

| Ethoxy and Methoxy groups | Metal clusters | Can influence pore size and surface chemistry of the MOF. dntb.gov.uatu-dortmund.de |

Development of Advanced Chemical Sensors

The development of advanced chemical sensors for the detection of specific analytes is a rapidly growing field of materials science. rsc.org Substituted aromatic compounds are frequently employed as the core component of such sensors due to their tunable electronic and optical properties. acs.orgunacademy.com The unique electronic signature of this compound, arising from the interplay of its electron-donating alkoxy groups and the electron-withdrawing (by induction) bromine atom, makes it an intriguing candidate for sensor applications. numberanalytics.com

The benzene ring of this compound can be further functionalized to introduce specific recognition sites for target analytes. For instance, the bromine atom could be replaced through nucleophilic aromatic substitution or converted to an organometallic reagent to allow for the attachment of a receptor unit. patsnap.com The interaction of the resulting molecule with an analyte would lead to a measurable change in its physical properties, such as fluorescence, absorbance, or conductivity, forming the basis of the sensing mechanism. acs.org

While direct studies employing this compound in chemical sensors are not yet available, its structural analogues and other functionalized benzene derivatives have shown promise in this area. nih.govmdpi.comnih.gov The potential for this compound in sensor design is summarized in the table below, highlighting hypothetical sensing applications.

| Potential Analyte Class | Proposed Sensor Design Principle | Potential Detection Method |

| Volatile Organic Compounds (VOCs) | Incorporation into a polymer matrix on a surface acoustic wave (SAW) device. mdpi.com | Change in resonance frequency. |

| Metal Ions | Functionalization with a chelating agent that exhibits a change in fluorescence upon metal binding. | Fluorometric or colorimetric analysis. |

| Nitroaromatic Compounds | Use as a fluorescent quencher where the analyte disrupts the fluorescence of a sensor array. | Fluorescence spectroscopy. |

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies for Substituted Aryl Ethers

The synthesis of aryl ethers, traditionally accomplished through methods like the Williamson ether synthesis, is undergoing a green transformation. Future research will increasingly focus on methodologies that are more sustainable, atom-economical, and environmentally benign.

One promising area is the advancement of catalytic systems that avoid harsh conditions and stoichiometric waste. For instance, the catalytic Williamson ether synthesis (CWES) at high temperatures (above 300 °C) allows for the use of weaker alkylating agents like alcohols and carboxylic acid esters, which are less toxic and more cost-effective. acs.orgresearchgate.net This approach significantly boosts the alkylating power of these weak agents and avoids the large salt production associated with traditional methods. acs.orgresearchgate.net

Another key trend is the development of dehydrogenative coupling reactions, which form the aryl ether bond by C-H alkoxylation or aryloxylation, offering a more atom- and step-efficient alternative to methods requiring pre-functionalized starting materials. sioc-journal.cn Research into copper-catalyzed hydroxylation of aryl halides in water presents a particularly green route for producing phenols, which can then be converted to alkyl aryl ethers in a one-pot procedure. rsc.org The use of eco-friendly solvents, such as bio-based Cyrene instead of reprotoxic NMP, and natural catalysts like lemon juice under solar radiation, are also emerging as viable, sustainable alternatives for related syntheses. researchgate.netresearchgate.net These methods align with the principles of green chemistry by reducing waste and energy consumption. researchgate.netrsc.org

Investigation of Unprecedented Reactivity Patterns and Catalytic Systems

While the synthesis of aryl ethers is well-established, exploring their novel reactivity is a frontier for future research. The C(aryl)-O bond, traditionally considered robust, can be activated for cross-coupling reactions using advanced catalytic systems, particularly those based on nickel. acs.orgresearchgate.net This allows aryl ethers to be used as alternatives to aryl halides in forming C-C and C-heteroatom bonds, which is more economical and ecological. acs.orgsioc-journal.cn For a compound like 1-Bromo-3-ethoxy-5-methoxybenzene, this opens up dual reactivity, utilizing both the C-Br and C-O bonds for sequential or selective cross-couplings.

Future investigations will likely focus on:

Ligand Development: Creating new phosphine (B1218219) ligands, such as the BrettPhos family, can facilitate challenging C-O cross-coupling reactions under milder conditions and with broader substrate scopes, including fluorinated alcohols. acs.org

Photocatalysis: Photoinduced reactions offer a powerful tool for novel transformations. acs.orgnih.govresearchgate.net Research into the photoinduced intramolecular rearrangement of aryl ethers, for example, can lead to the synthesis of complex benzophenone (B1666685) structures without the need for transition metals. acs.orgnih.gov Understanding the underlying mechanisms through DFT calculations can help refine these processes and expand their applicability. acs.orgnih.govresearchgate.net

Base-Metal Catalysis: Expanding the use of earth-abundant metals like cobalt and copper for cross-coupling reactions is a significant trend. Cobalt-catalyzed cross-coupling of functionalized alkylzinc reagents with aryl halides has shown promise for creating complex molecules with high diastereoselectivity. nih.gov Similarly, copper-catalyzed systems are effective for C-O bond formation. acs.orgnih.gov

The following table summarizes representative catalytic systems being explored for aryl ether and aryl halide transformations.

| Catalytic System | Reaction Type | Key Features |

| Pd/BrettPhos | C-O Cross-Coupling | Couples aryl bromides with fluorinated alcohols; short reaction times. acs.org |

| Ni/N-heterocyclic carbene (NHC) | C-O Bond Activation | Enables cross-coupling of aryl ethers with organoboron reagents. acs.org |

| Cu₂O/Phenanthroline | Hydroxylation of Aryl Halides | Occurs in water; enables one-pot synthesis of alkyl aryl ethers. rsc.org |

| CoCl₂/Bipyridine | C-C Cross-Coupling | Couples aryl halides with alkylzinc reagents. nih.gov |

Integration into Advanced Architectures for Smart Materials

The rigid yet flexible nature of the aryl ether linkage makes it a fundamental building block for high-performance polymers. Substituted aryl ethers like this compound can be envisioned as monomers for creating advanced materials with tailored properties.

Future research is directed towards integrating these units into:

Poly(aryl ether)s (PAEs): These materials, including poly(aryl ether amides) and poly(aryl ether thianthrenes), are known for their exceptional thermal and oxidative stability. acs.orgresearchgate.net The specific substituents on the aromatic ring can be used to fine-tune properties like glass transition temperature, solubility, and even introduce functionalities for further reactions. researchgate.net

Stimuli-Responsive Polymers: These "smart" materials can change their chemical or physical properties in response to external triggers like light, temperature, or pH. rsc.orgrsc.orgnih.gov Aryl ether units can be incorporated into polymer backbones containing photochromic moieties, such as diarylethenes, to create materials that switch color, fluorescence, or even conductivity upon light irradiation. rsc.org This has significant potential in fields like molecular sensing, drug delivery, and optoelectronics. rsc.orgrsc.orgresearchgate.net

Dendritic Architectures: Poly(alkyl aryl ether) dendrimers can be functionalized at their periphery. researchgate.net Using a monomer like this compound could lead to dendrimers with reactive sites for applications in catalysis or as recoverable reagents. researchgate.net

Synergistic Application of Computational and Experimental Approaches for Rational Design

The "trial-and-error" approach to developing synthetic routes and new materials is increasingly being replaced by a more rational, design-driven process. The synergy between computational chemistry and experimental work is a key emerging trend.

For a target like this compound, this synergy can be applied to:

Reaction Mechanism Investigation: Density Functional Theory (DFT) calculations are powerful tools for elucidating the mechanisms of complex reactions, such as copper-catalyzed couplings or photoinduced rearrangements of aryl ethers. acs.orgnih.govsioc-journal.cn By understanding the transition states and intermediates, reaction conditions can be optimized for higher yields and selectivity. researchgate.netsioc-journal.cn

Synthetic Route Design: Computer-assisted synthesis design programs are becoming increasingly sophisticated. researchgate.netfrontiersin.org By combining knowledge-based rules with AI and machine learning, these tools can propose novel and plausible synthetic pathways that human chemists might overlook. synthiaonline.com These computationally designed routes can then be validated experimentally, accelerating the discovery process. researchgate.netsynthiaonline.com

Predictive Modeling: Machine learning algorithms can be trained to predict the properties of molecules or the outcomes of reactions. acs.org This can guide the selection of substrates and catalysts, reducing the amount of experimental screening required. For instance, computational fluid dynamics (CFD) can be used to simulate and optimize reaction conditions in continuous flow reactors before any experiments are run, saving time and resources. rsc.org

Scalable Synthesis and Process Intensification Studies

For this compound to be useful as a building block in pharmaceuticals or materials, its synthesis must be scalable, safe, and efficient. Process intensification, particularly through continuous flow chemistry, is a major trend addressing these challenges. outsourcedpharma.comlifescienceintegrates.com

Future research in this area will focus on:

Transitioning from Batch to Flow: Continuous flow manufacturing offers significant advantages over traditional batch processing, including enhanced safety (due to smaller reaction volumes), superior heat and mass transfer, and improved product quality and consistency. lifescienceintegrates.comcontractpharma.comrsc.org This is especially relevant for potentially hazardous reactions or those involving unstable intermediates. lifescienceintegrates.comrsc.org

Process Analytical Technology (PAT): The integration of real-time monitoring tools (PAT) into flow reactors allows for precise control over reaction parameters. cambrex.com This ensures the process remains within the desired specifications, leading to higher quality and less waste. lifescienceintegrates.com The development of robust PAT for multi-step syntheses involving intermediates like this compound will be a key area of focus.

The shift towards continuous manufacturing is supported by regulatory bodies like the FDA and is expected to constitute a significant portion of pharmaceutical manufacturing in the coming years. outsourcedpharma.comlifescienceintegrates.com

Q & A

Q. What are the common synthetic routes for 1-Bromo-3-ethoxy-5-methoxybenzene?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. A standard approach includes:

- Electrophilic Bromination : Introducing bromine to a methoxy-substituted benzene precursor under acidic conditions (e.g., HBr or FeBr₃ catalysis) .

- Ethoxy Group Installation : Alkylation of a hydroxyl group using ethylating agents like diethyl sulfate or ethyl bromide in the presence of a base (e.g., K₂CO₃) .

- Purification : Flash chromatography or recrystallization to isolate the product. Key intermediates should be verified via NMR and mass spectrometry to confirm regiochemistry .

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Bromination | HBr, FeBr₃, 0–5°C | 1-Bromo-3-methoxybenzene |

| Ethoxylation | Ethyl bromide, K₂CO₃, DMF, 80°C | Target compound |

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for ethoxy (–OCH₂CH₃) protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.4–3.6 ppm). Methoxy (–OCH₃) protons resonate as a singlet (δ 3.7–3.9 ppm). Aromatic protons show splitting patterns dependent on substitution (e.g., para-bromine induces deshielding) .

- ¹³C NMR : Distinct signals for carbons adjacent to electronegative groups (e.g., C-Br at δ 110–120 ppm, C-O at δ 60–70 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 201.06 (C₉H₁₁BrO₂) with fragmentation patterns indicating loss of Br (–80 amu) or ethoxy groups (–45 amu) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹), C-O (1200–1250 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹) .

Q. What are the key physical and chemical properties relevant to its handling?

Methodological Answer:

- Physical Properties :

- Molecular weight: 201.06 g/mol .

- Boiling point: ~123–124°C (similar to bromoanisole analogs) .

- Solubility: Lipophilic; soluble in dichloromethane, THF, and ethanol; poorly soluble in water .

- Reactivity :

- Bromine acts as a leaving group in nucleophilic aromatic substitution (SNAr) under basic conditions .

- Ethoxy and methoxy groups are electron-donating, directing electrophilic attacks to para/meta positions .

Advanced Research Questions

Q. How do the substituents influence electronic effects in electrophilic substitution reactions?

Methodological Answer:

- Electronic Effects :

- Methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups are strong electron donors via resonance, activating the benzene ring toward electrophiles.

- Bromine (–Br) is weakly deactivating (inductive effect) but ortho/para-directing.

- Regioselectivity :

- In reactions like nitration or sulfonation, substituents compete for directing. Computational studies (e.g., DFT) predict dominant methoxy/ethoxy directing, overriding bromine’s influence .

- Experimental validation via competitive reactions (e.g., nitration) and HPLC analysis of product ratios .

Q. What strategies are effective in optimizing regioselectivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling :

- Use Pd(PPh₃)₄ catalyst with aryl boronic acids. Bromine’s position (meta to ethoxy/methoxy) minimizes steric hindrance, favoring coupling at the para-bromine site .

- Additives like Cs₂CO₃ enhance reactivity in polar aprotic solvents (e.g., DMF) .

- Buchwald-Hartwig Amination :

- Ligand design (e.g., XPhos) improves yield for bulky amines. Ethoxy groups may require protection (e.g., silylation) to prevent side reactions .

Q. How does the compound interact with biological targets, and what are the implications?

Methodological Answer:

- Mechanistic Studies :

- Enzyme Inhibition : Halogenated aromatics often inhibit cytochrome P450 enzymes. In vitro assays (e.g., fluorogenic substrates) measure competitive inhibition kinetics .

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) assess affinity for G-protein-coupled receptors (GPCRs) .

- Pharmacological Implications :

- The bromine atom enhances hydrophobic interactions with biomolecular pockets, while ethoxy/methoxy groups modulate solubility and bioavailability .

Data Contradiction Analysis

-

Synthesis Yield Variability :

Conflicting reports on bromination yields (40–70%) may arise from impurities in starting materials or moisture-sensitive conditions. Replicate reactions under inert atmospheres (N₂/Ar) improve reproducibility . -

Biological Activity Discrepancies :

Divergent IC₅₀ values in enzyme assays could stem from solvent effects (DMSO vs. ethanol). Standardize solvent systems and use positive controls (e.g., ketoconazole for CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products